molecular formula C12H14O B12875036 5-Isopropyl-2-methylbenzofuran

5-Isopropyl-2-methylbenzofuran

Cat. No.: B12875036
M. Wt: 174.24 g/mol
InChI Key: HDAIAWZEEDJJCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2-methylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 2-alkynylphenols in the presence of a catalyst. This reaction often requires a palladium catalyst and proceeds under mild conditions to yield the desired benzofuran derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Isopropyl-2-methylbenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives .

Scientific Research Applications

5-Isopropyl-2-methylbenzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Isopropyl-2-methylbenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5-Isopropyl-2-methylbenzofuran is unique due to the presence of both isopropyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its potential as a lead compound for drug development and other applications .

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2-methyl-5-propan-2-yl-1-benzofuran

InChI

InChI=1S/C12H14O/c1-8(2)10-4-5-12-11(7-10)6-9(3)13-12/h4-8H,1-3H3

InChI Key

HDAIAWZEEDJJCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C(C)C

Origin of Product

United States

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